molecular formula C21H22N2O6S B1147406 5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid CAS No. 155657-19-5

5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid

Cat. No. B1147406
M. Wt: 430.48
InChI Key:
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Description

  • This compound is part of a broader category of chemical compounds known for their complex structures and potential applications in various fields.

Synthesis Analysis

  • A stereoselective approach to synthesizing related ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate has been reported, involving quaternary carbon stereocontrolled cis-configuration formation and blocking potential E/Z isomerization. This method highlights the practical applicability in synthesizing related compounds (Jiao-Jiao Zhai et al., 2013).

Molecular Structure Analysis

  • Studies on related compounds have provided insights into molecular structures involving short intramolecular hydrogen bonds and conjugated systems, contributing to their stability and reactivity (Zhao et al., 2010).

Chemical Reactions and Properties

  • Research into similar compounds has explored their reactions with various agents, demonstrating their versatility and reactivity. For example, reactions of related compounds with aniline and other agents have been investigated, revealing interesting transformation pathways (E. V. Pimenova et al., 2003).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystal structure, are typically determined by their molecular structures and intermolecular interactions. For example, the crystal structures of similar compounds have been extensively studied to understand their physical properties (K. Borisova et al., 2016).

Chemical Properties Analysis

  • The chemical properties, like acidity, basicity, and reactivity towards various chemical reagents, are influenced by the functional groups present in the compound. Studies on related compounds have shown how different substituents and functional groups affect their chemical behavior and reactivity (Yulia S. Kudyakova et al., 2009).

Scientific Research Applications

Synthetic Methodologies

Compounds with intricate structures like the one mentioned often serve as key intermediates in the synthesis of more complex molecules. The detailed synthetic strategies employed for such molecules could involve novel catalytic processes, including palladium-catalyzed reactions or POCl3 mediated syntheses, which are pivotal in constructing carbon-carbon or carbon-heteroatom bonds critical in organic chemistry and pharmaceutical sciences (Raut et al., 2020).

Polymer Science

In polymer science, such complex molecules could be precursors for monomers leading to high-performance polymers. The versatility of the functional groups present in the compound suggests its potential utility in creating polymers with specific properties, such as thermal stability, mechanical strength, or biodegradability. Research on converting biomass to valuable chemicals highlights the importance of developing sustainable methods for producing polymers and functional materials from renewable resources (Chernyshev et al., 2017).

Pharmacological Aspects

From a pharmacological perspective, compounds containing thiazolyl and phenyl groups are often explored for their biological activities. The detailed investigation of peroxisomal disorders affecting phytanic acid alpha-oxidation illustrates the complex interplay between organic compounds and biological systems, leading to insights into disease mechanisms and potential therapeutic targets (Wierzbicki, 2007).

Safety And Hazards

This would include information about any risks associated with handling or using the compound, including toxicity data and safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.


Please note that the availability of this information can vary widely depending on the specific compound and how much research has been done on it. For a less well-known or complex compound like the one you mentioned, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNRPJXKFDFPH-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC(=O)C/C=C(/C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)\C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid

CAS RN

115065-79-7
Record name 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-buten-1-yl) ester
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